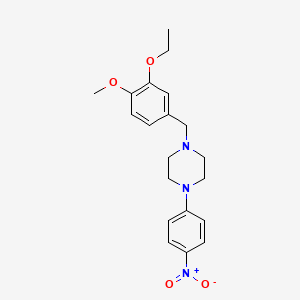![molecular formula C19H20N2O2 B4986661 6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that belongs to the class of isoquinolines. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to possess anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is its broad spectrum of biological activities, which makes it a potential candidate for the development of new drugs. However, its low solubility in water and poor bioavailability may limit its applications in vivo. Furthermore, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
Orientations Futures
There are many future directions for the research of 6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential direction is the development of new analogs with improved solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, the potential use of this compound as a diagnostic tool for cancer detection and treatment monitoring can also be explored.
Méthodes De Synthèse
The synthesis of 6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through a multistep process involving the condensation of 2-methylbenzaldehyde with a cyclic amine followed by cyclization and oxidation. The final product can be purified through column chromatography.
Applications De Recherche Scientifique
6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities such as anticancer, antitumor, anti-inflammatory, and antimicrobial properties.
Propriétés
IUPAC Name |
6-(azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-20-18(22)14-8-6-7-13-16(21-11-4-2-3-5-12-21)10-9-15(17(13)14)19(20)23/h6-10H,2-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUVXBCEPANOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)N4CCCCCC4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(phenylsulfonyl)methylene]dibenzene](/img/structure/B4986593.png)

![3-chloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4986615.png)

![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)


![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)
